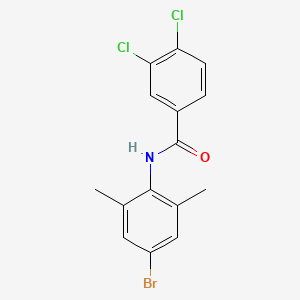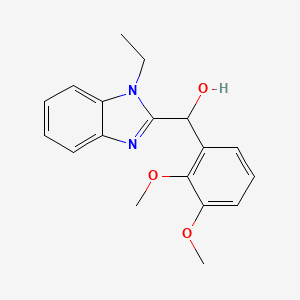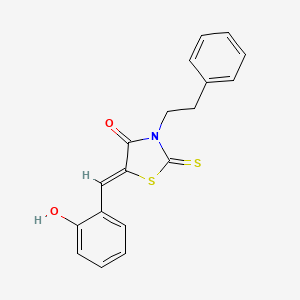
N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide, also known as BDCRB, is a chemical compound that has been widely studied for its potential applications in scientific research. BDCRB is a derivative of the benzamide family of compounds, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide is not fully understood, but it is believed to involve the inhibition of fungal and parasitic growth by interfering with key metabolic pathways. N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides. This inhibition leads to a depletion of pyrimidine nucleotides, which are essential for the growth and replication of fungi and parasites.
Biochemical and Physiological Effects:
N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide has been shown to have a range of biochemical and physiological effects. In addition to its antifungal and antiparasitic activity, N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide has been shown to have antioxidant properties and to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide has also been shown to have anti-inflammatory activity and to inhibit the growth of cancer cells in vitro.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide in lab experiments is its broad-spectrum antifungal and antiparasitic activity. This makes it a useful tool for studying the growth and replication of these organisms. However, one limitation of N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide is its potential toxicity, which may limit its use in certain experiments. Additionally, the mechanism of action of N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide. One area of interest is its potential use as an antifungal or antiparasitic drug. Further research is needed to determine the efficacy and safety of N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide in vivo. Another area of interest is the development of new derivatives of N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide with enhanced activity or selectivity. Finally, N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide may have potential applications in other areas of research, such as neuroscience or cancer biology, where its antioxidant and anti-inflammatory properties may be useful.
Synthesemethoden
The synthesis of N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide involves the reaction of 4-bromo-2,6-dimethylphenylamine with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via an amide bond formation, resulting in the formation of N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide as a white crystalline solid with a melting point of 156-158°C.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its ability to inhibit the growth of fungi, including Aspergillus fumigatus, Candida albicans, and Cryptococcus neoformans. N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide has also been shown to have antiparasitic activity against the malaria parasite Plasmodium falciparum.
Eigenschaften
IUPAC Name |
N-(4-bromo-2,6-dimethylphenyl)-3,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl2NO/c1-8-5-11(16)6-9(2)14(8)19-15(20)10-3-4-12(17)13(18)7-10/h3-7H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRDFVTFKHILGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)C2=CC(=C(C=C2)Cl)Cl)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chloro-2-fluorophenyl)-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5225020.png)
![2-propyn-1-yl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B5225021.png)
![N-{1-[1-(4-fluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B5225035.png)
![3-(2-isoxazolidinyl)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B5225061.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B5225064.png)



![5-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5225083.png)
![N,3-dimethyl-N-[(3-methyl-5-isoxazolyl)methyl]-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B5225090.png)
![3-(3-fluorobenzyl)-1-(2-furylmethyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5225094.png)
![2-[isopropyl(methyl)amino]ethyl 4-chlorobenzoate hydrochloride](/img/structure/B5225119.png)
